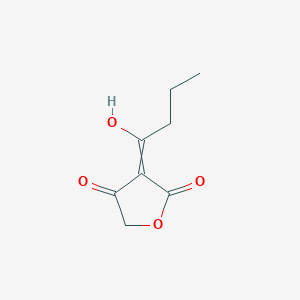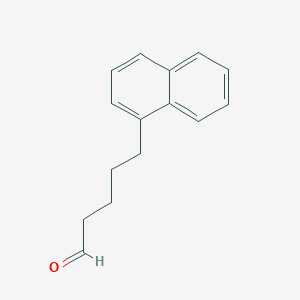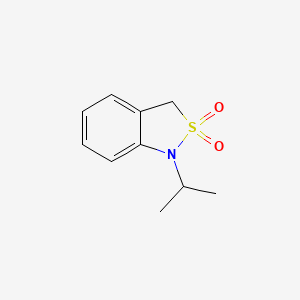![molecular formula C20H15N B14268704 1-[(Naphthalen-1-yl)methyl]isoquinoline CAS No. 138305-85-8](/img/structure/B14268704.png)
1-[(Naphthalen-1-yl)methyl]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Naphthalen-1-yl)methyl]isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring
Métodos De Preparación
The synthesis of 1-[(Naphthalen-1-yl)methyl]isoquinoline can be achieved through several methods. One common synthetic route involves the reaction of isoquinoline with naphthalen-1-ylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product. Another method involves the use of palladium-catalyzed coupling reactions, which can provide high yields and selectivity .
Análisis De Reacciones Químicas
1-[(Naphthalen-1-yl)methyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced into the aromatic ring. .
Aplicaciones Científicas De Investigación
1-[(Naphthalen-1-yl)methyl]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to other bioactive isoquinolines, this compound is being investigated for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
1-[(Naphthalen-1-yl)methyl]isoquinoline can be compared to other similar compounds such as:
Quinoline: Both compounds share a similar aromatic structure, but quinoline has a nitrogen atom in a different position. Quinoline is widely used in the synthesis of antimalarial drugs.
Isoquinoline: This compound is the parent structure of this compound. Isoquinoline itself is used in the synthesis of various alkaloids and pharmaceuticals.
Naphthalene derivatives: Compounds like naphthalene-1-ylmethanol share the naphthalene moiety with this compound.
Propiedades
Número CAS |
138305-85-8 |
|---|---|
Fórmula molecular |
C20H15N |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylmethyl)isoquinoline |
InChI |
InChI=1S/C20H15N/c1-3-10-18-15(6-1)8-5-9-17(18)14-20-19-11-4-2-7-16(19)12-13-21-20/h1-13H,14H2 |
Clave InChI |
LZQBBXZITOGRDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC3=NC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


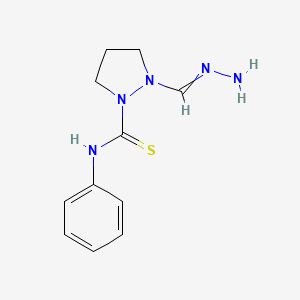
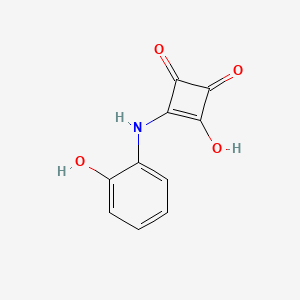
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)
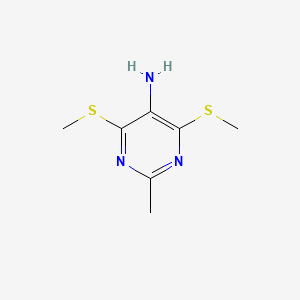

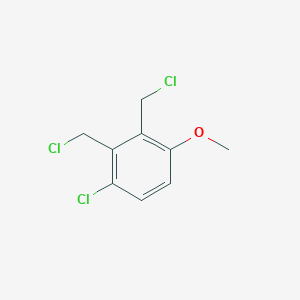

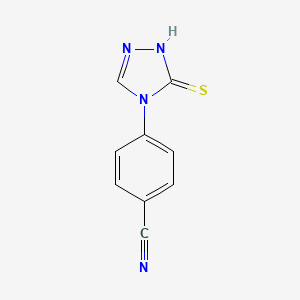

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
